1-(4-chlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine
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Overview
Description
1-(4-chlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps, including the formation of the piperazine ring, introduction of the chlorobenzyl group, and attachment of the pyrazolylsulfonyl moiety. Common reagents used in these reactions include chlorobenzyl chloride, difluoromethyl pyrazole, and sulfonyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory, but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)piperazine: A simpler analog with similar structural features.
1-(difluoromethyl)-5-methyl-1H-pyrazole: A related pyrazole derivative.
4-(sulfonyl)piperazine: Another piperazine derivative with a sulfonyl group.
Uniqueness
1-(4-chlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to the combination of its structural features, which might confer specific biological activities or chemical reactivity not seen in simpler analogs.
Properties
Molecular Formula |
C16H19ClF2N4O2S |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonylpiperazine |
InChI |
InChI=1S/C16H19ClF2N4O2S/c1-12-15(10-20-23(12)16(18)19)26(24,25)22-8-6-21(7-9-22)11-13-2-4-14(17)5-3-13/h2-5,10,16H,6-9,11H2,1H3 |
InChI Key |
IIRPIMRZGSWHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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